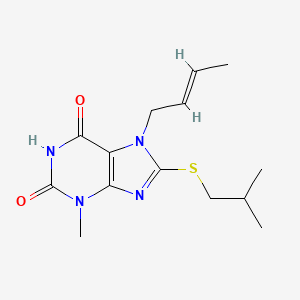

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Properties

IUPAC Name |

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6,9H,7-8H2,1-4H3,(H,16,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJKRFJGNFMJL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the but-2-enyl group can be reduced to form a saturated alkyl chain.

Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated alkyl derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 7-(3-Chloro-but-2-enyl)-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

- 7-(3-Chloro-but-2-enyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-2-enyl and isobutylsulfanyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known by its chemical formula , is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which includes a butenyl group and an isobutylsulfanyl moiety, contributing to its pharmacological properties.

The chemical properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.3992 g/mol |

| CAS Number | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with enzymes and cellular pathways.

1. Antioxidant Activity

Several studies have demonstrated that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism involves the modulation of reactive oxygen species (ROS) levels, which can lead to decreased cell damage and improved cell viability in oxidative environments.

2. Anticancer Properties

In vitro studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on human liver cells exposed to oxidative stress revealed that treatment with this compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) compared to untreated controls.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving breast cancer cell lines (MCF-7), the compound was found to reduce cell proliferation by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups.

Case Study 3: Antimicrobial Assessment

In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent against antibiotic-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.